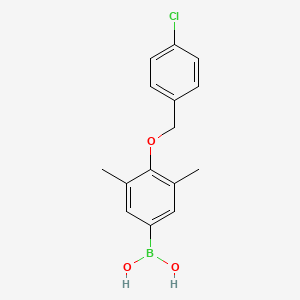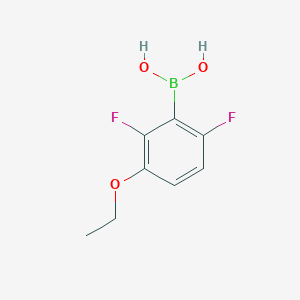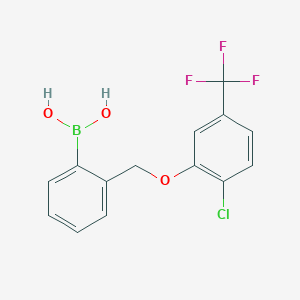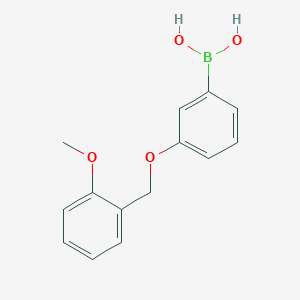
(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Vue d'ensemble
Description
“(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 1072952-02-3. It has a linear formula of C14H15BO4 . The compound has a molecular weight of 258.08 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15BO4/c1-18-14-8-3-2-5-11(14)10-19-13-7-4-6-12(9-13)15(16)17/h2-9,16-17H,10H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 462.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 76.3±3.0 kJ/mol, a flash point of 233.6±31.5 °C, and an index of refraction of 1.583 . The compound has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid, also known as 3-(2’-Methoxybenzyloxy)phenylboronic acid:
Organic Synthesis
This compound is used as a versatile reagent in organic synthesis, particularly in the formation of complex molecules through reactions such as Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction .
Medicinal Chemistry
It serves as a valuable tool in medicinal chemistry for developing new drugs, especially for treatment of estrogen-dependent diseases such as breast cancer and endometriosis by acting as an inhibitor .
Protease Inhibition
The compound is used for protease inhibitors applications, which are crucial in studying various biological processes and developing treatments for diseases where proteases are a key factor .
Diagnostic Applications
Due to its ability to form reversible complexes with polyols, including sugars, it has diagnostic applications, particularly in the recognition and quantification of cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins .
Therapeutic Applications
The unique chemistry of phenylboronic acid derivatives like this compound provides molecular bases for therapeutic applications, including drug delivery systems that target specific types of cells or tissues .
Sensor Development
Its selective recognition capabilities make it an ideal candidate for developing sensors that can detect and measure biological markers, which is essential in both medical diagnostics and environmental monitoring .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the compound (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid are primarily the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is facilitated by the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid. For instance, the Suzuki–Miyaura coupling reaction, which the compound facilitates, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the efficacy of the compound.
Propriétés
IUPAC Name |
[3-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-8-3-2-5-11(14)10-19-13-7-4-6-12(9-13)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSAOILCOPRMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584775 | |
| Record name | {3-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid | |
CAS RN |
1072952-02-3 | |
| Record name | {3-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




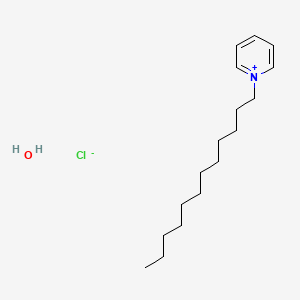

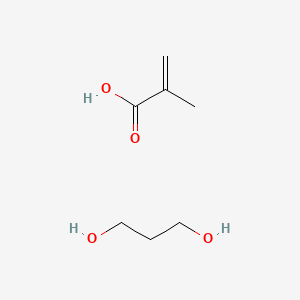
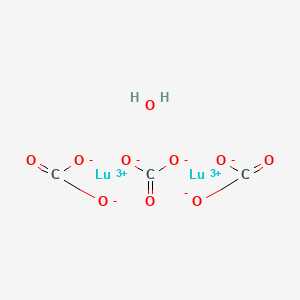
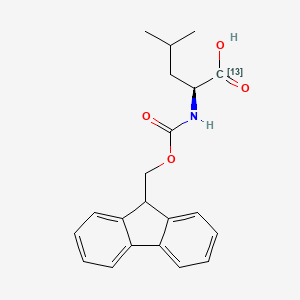
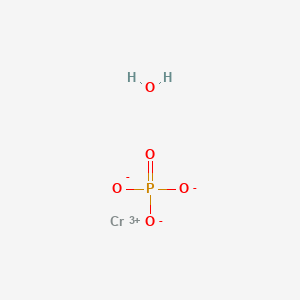
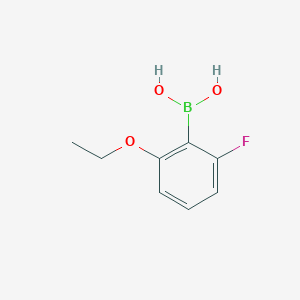
![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)
